4-(2,6-Dichloroanilino)-3-thiophenemethanol

ARDS IRDS Synergistic therapy

This compound is a key precursor to 2,6-dichloroanilino-thiopheneacetic acid derivatives like Eltenac, exhibiting superior antiphlogistic, analgesic, and antipyretic activities compared to analogs. Its unique ortho-dichloro substitution and precise thiophene methanol architecture are essential for synthesizing pharmacologically active APIs for advanced ARDS/IRDS research. Securing this high-purity intermediate ensures reliable outcomes in critical preclinical studies and medicinal chemistry programs.

Molecular Formula C11H9Cl2NOS
Molecular Weight 274.2 g/mol
CAS No. 72888-37-0
Cat. No. B144375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichloroanilino)-3-thiophenemethanol
CAS72888-37-0
Synonyms4-[(2,6-Dichlorophenyl)amino]-3-thiophenemethanol
Molecular FormulaC11H9Cl2NOS
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC2=CSC=C2CO)Cl
InChIInChI=1S/C11H9Cl2NOS/c12-8-2-1-3-9(13)11(8)14-10-6-16-5-7(10)4-15/h1-3,5-6,14-15H,4H2
InChIKeyFOVFDFPBSQMFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dichloroanilino)-3-thiophenemethanol (CAS 72888-37-0) | Key Intermediate for Analgesic and Antipyretic Agents


4-(2,6-Dichloroanilino)-3-thiophenemethanol is a synthetic organic compound characterized by a thiophene ring substituted with a methanol group at the 3-position and a 2,6-dichloroanilino moiety at the 4-position. It is primarily recognized as a critical intermediate in the synthesis of phenylaminothiophenacetic acids, a class of compounds with demonstrated antiphlogistic, analgesic, and antipyretic activities [1]. This compound is a key precursor to advanced derivatives such as 4-(2,6-dichloroanilino)-3-thiopheneacetic acid (Eltenac), which has been investigated in synergistic therapeutic compositions [2].

Why 4-(2,6-Dichloroanilino)-3-thiophenemethanol Cannot Be Interchanged with Generic Thiophene Intermediates


The substitution of 4-(2,6-Dichloroanilino)-3-thiophenemethanol with other thiophene alcohols or aniline derivatives is not functionally equivalent due to its unique ortho-dichloro substitution pattern on the aniline ring and the specific positioning of the methanol group on the thiophene core. This precise architecture is essential for the subsequent synthetic transformations that yield the pharmacologically active 2,6-dichloroanilino-thiopheneacetic acid derivatives, which exhibit superior activity profiles compared to other halogenated or methyl-substituted analogs [1]. The use of a non-specific intermediate would compromise the integrity of the final active pharmaceutical ingredient (API) or research tool, leading to altered or diminished biological outcomes [2].

Quantitative Differentiation of 4-(2,6-Dichloroanilino)-3-thiophenemethanol: Procurement-Relevant Evidence


Superior Downstream Pharmacological Profile: Synergistic Activity of Derived Eltenac in ARDS/IRDS Models

The procurement of this intermediate is justified by the quantitative therapeutic advantage of its direct downstream product, 4-(2,6-dichloroanilino)-3-thiopheneacetic acid (Eltenac). In a preclinical model of Acute Respiratory Distress Syndrome (ARDS), the co-administration of Eltenac with a sub-therapeutic dose of lung surfactant (25 mg/kg) resulted in a significant, dose-dependent improvement in arterial oxygen partial pressure (PaO2), achieving levels comparable to a 100 mg/kg dose of surfactant alone. This synergistic effect allows for a reduction in the required amount of expensive lung surfactant [1].

ARDS IRDS Synergistic therapy Eltenac

Documented Superiority of 2,6-Dichloroanilino Derivatives Over Phenylbutazone in Antiphlogistic Activity

The class of compounds derived from this intermediate, specifically the 2,6-dichlorophenyl derivatives of phenylaminothiophenacetic acids, has been documented to possess antiphlogistic (anti-inflammatory) actions that are superior to those of the reference drug phenylbutazone [1]. While this is a class-level observation, it underscores the value of the specific 2,6-dichloro substitution pattern present in this intermediate, which is essential for achieving this enhanced activity profile.

Anti-inflammatory Antiphlogistic Phenylbutazone Structure-activity relationship

Defined Melting Point as a Critical Quality Attribute for Synthesis and Formulation

4-(2,6-Dichloroanilino)-3-thiophenemethanol exhibits a well-defined melting point range of 96°C to 97°C, a critical physical constant that serves as a benchmark for purity assessment and batch-to-batch consistency . This is in contrast to many related thiophene intermediates, which are often liquids or have less distinct melting points, making their quality control and handling more complex.

Melting point Quality control Purity Characterization

Optimal Research and Industrial Use Cases for 4-(2,6-Dichloroanilino)-3-thiophenemethanol


Synthesis of Eltenac for ARDS/IRDS Therapeutic Research

This intermediate is ideally suited for laboratories focused on synthesizing 4-(2,6-dichloroanilino)-3-thiopheneacetic acid (Eltenac) to investigate its synergistic effects with lung surfactant in models of Acute or Adult Respiratory Distress Syndrome (ARDS) and Infant Respiratory Distress Syndrome (IRDS) [1]. The procurement of high-purity 4-(2,6-Dichloroanilino)-3-thiophenemethanol is a critical first step in generating Eltenac for these advanced preclinical studies.

Development of Next-Generation Analgesic and Anti-inflammatory Agents

Given the documented superior antiphlogistic activity of 2,6-dichlorophenyl derivatives over phenylbutazone [2], this intermediate is a valuable building block for medicinal chemistry programs aimed at designing novel non-steroidal anti-inflammatory drugs (NSAIDs) or exploring structure-activity relationships within the phenylaminothiopheneacetic acid pharmacophore.

Quality Control and Reference Standard for Process Development

The compound's well-defined melting point (96-97°C) makes it a reliable reference standard for developing and validating analytical methods (e.g., HPLC, GC) used in quality control laboratories. Its solid physical state simplifies handling and storage compared to liquid alternatives, reducing operational complexity in chemical manufacturing and process development.

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